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molecular formula C16H19NO4 B8539052 1H-Indole-5-acetic acid, 3-(ethoxycarbonyl)-2-methyl-, ethyl ester CAS No. 405267-75-6

1H-Indole-5-acetic acid, 3-(ethoxycarbonyl)-2-methyl-, ethyl ester

Cat. No. B8539052
M. Wt: 289.33 g/mol
InChI Key: VOSJKSAHZRAZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06500837B2

Procedure details

To a solution of 3-(4-ethoxycarbonylmethyl-2-iodo-phenylamino)but-2-enoic acid ethyl ester (12.5 g, 30 mmol) in DMF (30 mL), tripropylamine (4.3 g, 30 mmol), and Pd(II)acetate (0.33 g, 1.5 mmol) are added, and the reaction mixture is heated at 120° C. for 1 hour. After cooling to room temperature, ethyl acetate (150 mL) is added. The organic layer is washed with water (2×100 mL), dried (Na2SO4), filtered, and concentrated in vacuo. The crude material is recrystallized from hexane/ethyl acetate to give a yellow-orange solid (3.3 g, 38%). MS: 290 (M+1)+.
Name
3-(4-ethoxycarbonylmethyl-2-iodo-phenylamino)but-2-enoic acid ethyl ester
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(II)acetate
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Yield
38%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:22])[CH:5]=[C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:11][C:10]=1I)[CH3:7])[CH3:2].C(N(CCC)CCC)CC.C(OCC)(=O)C>CN(C=O)C>[CH2:1]([O:3][C:4]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:13]=2)[NH:8][C:6]=1[CH3:7])=[O:22])[CH3:2]

Inputs

Step One
Name
3-(4-ethoxycarbonylmethyl-2-iodo-phenylamino)but-2-enoic acid ethyl ester
Quantity
12.5 g
Type
reactant
Smiles
C(C)OC(C=C(C)NC1=C(C=C(C=C1)CC(=O)OCC)I)=O
Name
Quantity
4.3 g
Type
reactant
Smiles
C(CC)N(CCC)CCC
Name
Pd(II)acetate
Quantity
0.33 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
The organic layer is washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material is recrystallized from hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC2=CC=C(C=C12)CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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